molecular formula C19H23NO B290454 N-(4-butylphenyl)-4-ethylbenzamide

N-(4-butylphenyl)-4-ethylbenzamide

Cat. No. B290454
M. Wt: 281.4 g/mol
InChI Key: VVGDWMWGBOYIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylphenyl)-4-ethylbenzamide, also known as BPEB, is a chemical compound that has been widely used in scientific research. BPEB is a type of benzamide derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

N-(4-butylphenyl)-4-ethylbenzamide binds to the DAT protein and inhibits the reuptake of dopamine from the synaptic cleft. This results in an increase in dopamine levels in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-4-ethylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to increase extracellular dopamine levels in the striatum and nucleus accumbens, leading to enhanced locomotor activity and reward-related behavior. N-(4-butylphenyl)-4-ethylbenzamide has also been shown to have antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

N-(4-butylphenyl)-4-ethylbenzamide has several advantages for lab experiments. It is a highly selective ligand for DAT and can be used to study the function and regulation of this protein. However, there are also some limitations to using N-(4-butylphenyl)-4-ethylbenzamide in lab experiments. N-(4-butylphenyl)-4-ethylbenzamide has a short half-life, which can make it difficult to use in long-term studies. Additionally, N-(4-butylphenyl)-4-ethylbenzamide has a low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(4-butylphenyl)-4-ethylbenzamide. One area of research is to investigate the potential therapeutic applications of N-(4-butylphenyl)-4-ethylbenzamide for the treatment of psychiatric disorders such as depression and addiction. Another area of research is to develop new analogs of N-(4-butylphenyl)-4-ethylbenzamide that have improved pharmacokinetic properties and selectivity for DAT. Finally, there is a need for further research to understand the molecular mechanisms underlying the effects of N-(4-butylphenyl)-4-ethylbenzamide on dopaminergic neurotransmission.

Synthesis Methods

The synthesis of N-(4-butylphenyl)-4-ethylbenzamide is a multi-step process that involves the reaction of 4-butylphenylboronic acid with 4-bromoethylbenzene in the presence of a palladium catalyst. The resulting intermediate is then treated with hydrochloric acid to yield N-(4-butylphenyl)-4-ethylbenzamide as a white solid.

Scientific Research Applications

N-(4-butylphenyl)-4-ethylbenzamide has been widely used in scientific research as a tool to study the function of the dopamine transporter (DAT). DAT is a protein that is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. N-(4-butylphenyl)-4-ethylbenzamide has been shown to be a highly selective ligand for DAT and can be used to study the function and regulation of this protein.

properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

N-(4-butylphenyl)-4-ethylbenzamide

InChI

InChI=1S/C19H23NO/c1-3-5-6-16-9-13-18(14-10-16)20-19(21)17-11-7-15(4-2)8-12-17/h7-14H,3-6H2,1-2H3,(H,20,21)

InChI Key

VVGDWMWGBOYIQE-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CC

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.